m7GpppUmpG
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Overview
Description
The compound m7GpppUmpG is a trinucleotide cap analogue, specifically an oligonucleotide. It is a chemical tool used in the synthesis of RNA featuring either cap 0 or cap 1 structures . The compound is significant in the study of RNA biology and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m7GpppUmpG involves the chemical assembly of nucleotides. The process typically includes the coupling of nucleoside monophosphates and diphosphates under specific reaction conditions. The synthesis requires precise control of pH, temperature, and the use of specific catalysts to ensure the correct formation of the trinucleotide structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to produce the compound in bulk. Quality control measures are implemented to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: m7GpppUmpG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized nucleotides.
Reduction: Reduction reactions can modify the functional groups on the nucleotides.
Substitution: Substitution reactions can occur at the phosphate groups or the nucleobases, leading to the formation of modified analogues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include modified nucleotides and analogues that can be used for further research and applications .
Scientific Research Applications
m7GpppUmpG has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical tool to study RNA synthesis and modification.
Biology: Helps in understanding the role of RNA caps in gene expression and regulation.
Industry: Used in the production of synthetic RNA for various industrial applications.
Mechanism of Action
The mechanism of action of m7GpppUmpG involves its role as a cap analogue in RNA synthesis. It mimics the natural cap structure of RNA, allowing researchers to study the effects of RNA capping on protein expression and stability. The compound interacts with various molecular targets, including RNA polymerases and cap-binding proteins, to modulate RNA synthesis and function .
Comparison with Similar Compounds
- m7GpppAmpG
- m7GpppCmpG
- m7GpppGmpG
Comparison: m7GpppUmpG is unique in its ability to form cap 0 or cap 1 structures, making it a versatile tool for RNA research. Compared to similar compounds, it offers distinct advantages in terms of stability and efficiency in RNA synthesis .
Biological Activity
m7GpppUmpG, also known as a trinucleotide cap analogue, has garnered attention in molecular biology due to its role in enhancing mRNA stability and translation efficiency. This compound mimics the natural 7-methylguanylate (m7G) cap structure found at the 5' end of eukaryotic mRNA, which is crucial for protecting mRNA from degradation and facilitating ribosome binding during translation. Understanding the biological activity of this compound can provide insights into its potential applications in gene therapy, vaccine development, and RNA-based therapeutics.
The biological activity of this compound is primarily attributed to its structural similarity to the natural mRNA cap. The key functions include:
- Protection from Degradation : The m7G cap structure prevents exonucleolytic degradation by 5' to 3' exonucleases, thereby increasing the half-life of mRNA molecules.
- Recruitment of Translation Factors : The cap structure is recognized by the eukaryotic translation initiation factor 4E (eIF4E), which is essential for the assembly of the translation initiation complex.
- Facilitation of Splicing and Polyadenylation : The presence of a cap can enhance pre-mRNA splicing and subsequent polyadenylation processes.
Research Findings
Recent studies have demonstrated that this compound significantly enhances protein expression levels in various cell lines. For instance, research indicated that when used in vitro with RNA polymerase T7, this compound resulted in higher yields of transcribed mRNA compared to uncapped RNA or RNA capped with other analogues .
Comparative Analysis of Protein Expression
Cap Structure | Cell Line | Protein Expression Level |
---|---|---|
m7GpppA | HeLa | High |
m7GpppU | JAWS II | Moderate |
m7GpppC | 3T3-L1 | Low |
Uncapped | All | Very Low |
This table illustrates that the type of cap structure significantly influences protein expression levels across different cell lines, with m7GpppA showing the highest efficiency.
Case Study 1: Gene Therapy Applications
In a gene therapy context, researchers utilized this compound in constructing therapeutic mRNAs aimed at expressing specific proteins for treating genetic disorders. The study found that incorporating this cap analogue enhanced the stability and translational efficiency of the therapeutic mRNAs in vivo, leading to improved therapeutic outcomes in animal models.
Case Study 2: Vaccine Development
Another notable application was observed in vaccine research, where this compound was employed to enhance the immunogenicity of RNA vaccines. The presence of this cap analogue not only improved the stability of the vaccine RNA but also augmented the immune response in vaccinated subjects, demonstrating its potential as a critical component in RNA vaccine formulations.
Properties
Molecular Formula |
C31H42N12O26P4 |
---|---|
Molecular Weight |
1122.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C31H42N12O26P4/c1-40-9-43(23-15(40)25(50)39-30(33)37-23)27-19(48)17(46)11(65-27)6-62-71(54,55)68-73(58,59)69-72(56,57)63-7-12-20(21(60-2)28(66-12)41-4-3-13(44)35-31(41)51)67-70(52,53)61-5-10-16(45)18(47)26(64-10)42-8-34-14-22(42)36-29(32)38-24(14)49/h3-4,8-12,16-21,26-28,45-48H,5-7H2,1-2H3,(H10-,32,33,35,36,37,38,39,44,49,50,51,52,53,54,55,56,57,58,59)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,26-,27-,28-/m1/s1 |
InChI Key |
MEMOMTIQEVMCHS-LFTIVBHHSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |
Origin of Product |
United States |
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